molecular formula C3H5N3O B12912494 4-Amino-1H-pyrazol-3(2H)-one CAS No. 90293-76-8

4-Amino-1H-pyrazol-3(2H)-one

Cat. No.: B12912494
CAS No.: 90293-76-8
M. Wt: 99.09 g/mol
InChI Key: NATMWGYJBMRROQ-UHFFFAOYSA-N
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Description

4-Amino-1H-pyrazol-3(2H)-one is a heterocyclic compound containing both an amino group and a pyrazolone ring. Compounds of this nature are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1H-pyrazol-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine derivatives with diketones or ketoesters. The reaction conditions often include acidic or basic catalysts and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction of the pyrazolone ring can lead to the formation of hydropyrazolones.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized pyrazolones.

Scientific Research Applications

4-Amino-1H-pyrazol-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Amino-1H-pyrazol-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely, and detailed studies are often required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1H-pyrazole: Lacks the carbonyl group present in 4-Amino-1H-pyrazol-3(2H)-one.

    3-Methyl-1H-pyrazol-5-amine: Contains a methyl group instead of a carbonyl group.

    1H-Pyrazol-3(2H)-one: Lacks the amino group.

Uniqueness

This compound is unique due to the presence of both an amino group and a pyrazolone ring, which can confer distinct chemical reactivity and biological activity

Properties

CAS No.

90293-76-8

Molecular Formula

C3H5N3O

Molecular Weight

99.09 g/mol

IUPAC Name

4-amino-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C3H5N3O/c4-2-1-5-6-3(2)7/h1H,4H2,(H2,5,6,7)

InChI Key

NATMWGYJBMRROQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NN1)N

Origin of Product

United States

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